molecular formula C9H10BrNO3 B14026314 5-Bromo-4-(1,3-dioxolan-2-yl)-2-methoxypyridine

5-Bromo-4-(1,3-dioxolan-2-yl)-2-methoxypyridine

Cat. No.: B14026314
M. Wt: 260.08 g/mol
InChI Key: MOBJCGHEFZMGMC-UHFFFAOYSA-N
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Description

5-Bromo-4-(1,3-dioxolan-2-yl)-2-methoxypyridine: is a chemical compound that belongs to the class of pyridines It features a bromine atom at the 5th position, a 1,3-dioxolane ring at the 4th position, and a methoxy group at the 2nd position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) under controlled temperature conditions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-Bromo-4-(1,3-dioxolan-2-yl)-2-methoxypyridine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the pyridine ring.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Bromo-4-(1,3-dioxolan-2-yl)-2-methoxypyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of heterocyclic compounds and other functionalized pyridines .

Biology: In biological research, this compound can be used to study the effects of brominated pyridines on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .

Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a candidate for drug discovery and development. It can be used to synthesize molecules with potential anti-inflammatory, antimicrobial, or anticancer properties .

Industry: In the materials science industry, this compound can be used to develop new materials with specific properties, such as polymers or coatings with enhanced stability and performance .

Mechanism of Action

The mechanism of action of 5-Bromo-4-(1,3-dioxolan-2-yl)-2-methoxypyridine depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the functional groups on the pyridine ring can facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

  • 5-Bromo-4-(1,3-dioxolan-2-yl)benzo[d][1,3]dioxole
  • 5-Bromo-4-(1,3-dioxolan-2-yl)thiophene-2-carbaldehyde
  • (5-bromo-4-(1,3-dioxolan-2-yl)-2-fluorophenyl)trimethylsilane

Comparison: Compared to similar compounds, 5-Bromo-4-(1,3-dioxolan-2-yl)-2-methoxypyridine is unique due to the presence of the methoxy group on the pyridine ring. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets. The presence of the 1,3-dioxolane ring also adds to its structural diversity, making it a versatile intermediate for various synthetic applications .

Properties

Molecular Formula

C9H10BrNO3

Molecular Weight

260.08 g/mol

IUPAC Name

5-bromo-4-(1,3-dioxolan-2-yl)-2-methoxypyridine

InChI

InChI=1S/C9H10BrNO3/c1-12-8-4-6(7(10)5-11-8)9-13-2-3-14-9/h4-5,9H,2-3H2,1H3

InChI Key

MOBJCGHEFZMGMC-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=C1)C2OCCO2)Br

Origin of Product

United States

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